Pimonidazole

Tumor Hypoxia Flow Cytometry Bioreductive Markers

Pimonidazole is the definitive gold-standard exogenous hypoxia marker, validated in >800 peer-reviewed studies. Unlike other 2-nitroimidazoles, it forms irreversible covalent adducts at pO₂ <10 mmHg, enabling unambiguous IHC detection of chronically hypoxic cells. Its rapid plasma clearance (t₁/₂ ~25 min) prevents signal cross-contamination in sequential dual-marker protocols with EF5 or CCI-103F—essential for discriminating chronic vs. transient hypoxia. The water-soluble HCl salt (116 mg/mL) supports flexible oral/parenteral dosing. Pimonidazole is the mandatory ex vivo reference standard for hypoxia PET tracer validation (autoradiography correlations r²=0.91–0.99). For quantitative hypoxia mapping with the most cited and validated marker, order pimonidazole.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 70132-50-2
Cat. No. B1677889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimonidazole
CAS70132-50-2
Synonyms2-((nitroimidazol-1-yl)methyl)-1-piperdineethanol
2-nitro-alpha-(piperidinomethyl)-1-imidazole ethanol
2-pimonidazole
hypoxyprobe-1
pimonidazole
Ro 03-8799
Ro 038799
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O
InChIInChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2
InChIKeyWVWOOAYQYLJEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pimonidazole (CAS 70132-50-2) Procurement Guide: Core Properties of a Gold-Standard Exogenous Hypoxia Marker


Pimonidazole is a 2-nitroimidazole compound that functions as an exogenous bioreductive hypoxia marker [1]. It is selectively reduced in viable cells at low oxygen tensions (<10 mmHg), forming stable covalent adducts with cellular macromolecules that are detectable by immunohistochemistry [2]. This mechanism enables qualitative and quantitative mapping of tissue hypoxia, and the compound is considered a gold-standard marker for visualizing hypoxic regions in both preclinical and clinical research [3].

Why Pimonidazole Cannot Be Arbitrarily Substituted with Other 2-Nitroimidazole Hypoxia Markers


The 2-nitroimidazole class includes several hypoxia markers (e.g., EF5, CCI-103F, misonidazole), but their in vivo behavior and detection kinetics differ substantially. These differences arise from variations in oxygen-dependent reduction thresholds, tissue penetration, pharmacokinetics, and antibody detection systems [1]. Direct substitution without considering these variables can lead to mischaracterization of hypoxic burden, particularly when distinguishing chronic from transient hypoxia or when quantifying reoxygenation dynamics [2]. The quantitative evidence below demonstrates exactly where pimonidazole provides distinct, verifiable differentiation that is critical for experimental design and procurement decisions.

Pimonidazole vs. Analogs: Quantitative Differentiation Evidence for Scientific Selection


Oxygen-Dependent Detection Threshold and Dynamic Range Comparison: Pimonidazole vs. EF5

The pO₂ dependence of binding for pimonidazole varies dramatically with antibody concentration, whereas EF5 binding kinetics remain stable across antibody concentrations [1]. In a study comparing both markers across two rat (9L, R3230) and two human (HT1080, SiHa) cancer cell lines, the dynamic range of observed pimonidazole binding (maximum change from 0 to 76 mmHg oxygen) decreased substantially with lower antibody concentrations, a phenomenon not observed with EF5 [1]. This indicates that pimonidazole's reported binding threshold of <10 mmHg is contingent upon optimized antibody conditions, and improper use can lead to unreliable estimations of adduct level and pO₂ [1]. Importantly, when both markers are co-administered under standardized conditions, they exhibit nearly complete overlap in staining, confirming that they are reduced at similar oxygen tensions and are equally tumor-penetrant [2].

Tumor Hypoxia Flow Cytometry Bioreductive Markers Oxygen Tension

Detection of Hypoxic Fraction Changes Post-Irradiation: Pimonidazole vs. CCI-103F Signal Reduction

In an A549 xenograft model, CCI-103F signals measuring the fraction of hypoxic areas after irradiation were significantly decreased by approximately 50% when compared with pimonidazole signals representing the fraction of hypoxic areas from the same tumors before irradiation [1]. This differential detection arises because pimonidazole captures hypoxia at the moment of irradiation, whereas CCI-103F detects cells that were hypoxic at later intervals post-irradiation (6.5, 10.5, and 30.5 hours) [2]. The 50% reduction in CCI-103F signal relative to pimonidazole directly quantifies the extent of irradiation-induced reoxygenation that occurs in the hours following treatment [1].

Radiation Oncology Tumor Reoxygenation Immunohistochemistry Hypoxic Fraction

Quantification of Transient vs. Chronic Hypoxia: Sequential Pimonidazole-EF5 Administration Kinetics

When pimonidazole and EF5 are administered sequentially (24-hour interval), the temporal offset allows differentiation of chronic from transient hypoxia. In colon adenocarcinoma and cervical squamous carcinoma xenografts, co-administration of both markers resulted in 30-40% hypoxic fraction with almost complete staining overlap, confirming equivalent tumor penetration and reduction at similar oxygen tensions [1]. However, when the injection interval was extended, the population of cells positive only for EF5 increased, while pimonidazole-positive cells were progressively lost—in part due to cell death and reoxygenation [1]. This approach enabled quantification of hypoxic cell half-lives, demonstrating that transiently hypoxic cells do not begin to die until after a lag period, whereas chronically hypoxic cells exhibit a constant death rate but can survive beyond 96 hours [1].

Acute Hypoxia Chronic Hypoxia Tumor Dynamics Hypoxia Turnover

Physicochemical Differentiation: Octanol-Water Partition Coefficient and Tissue Penetration of Pimonidazole Free Base vs. Hydrochloride Salt

Pimonidazole exists in two procurement-relevant forms: the free base (CAS 70132-50-2) and the hydrochloride salt (CAS 70132-51-3). The free base has a high octanol-water partition coefficient of 8.5, enabling rapid and complete tissue penetration including the brain, whereas the hydrochloride salt is highly water-soluble (116 mg/mL or 400 mM in neutral buffered saline) [1]. This physicochemical distinction means that pimonidazole HCl is formulated for convenient small-volume injection (0.1-0.5 mL) in animal studies, while the free base's lipophilicity ensures efficient extravascular distribution and blood-brain barrier crossing [2]. In vivo, pimonidazole concentrations in tumor tissue can triple plasma levels due to this favorable distribution profile, with a short plasma half-life of 25 minutes in mice and 5.1 hours in humans [3].

Pharmacokinetics Blood-Brain Barrier Tissue Distribution Formulation

Oral Administration Advantage: Sustained Hypoxic Fraction Detection Compared to Single-Injection CCI-103F

Sustained oral ingestion of pimonidazole reveals a larger hypoxic fraction than a single injection of the alternative hypoxia marker CCI-103F [1]. This difference arises because oral administration provides continuous drug exposure over time, labeling cells that experience intermittent or transient hypoxia that a single bolus injection would miss [1]. In canine tumor models, the extent of pimonidazole binding exceeded that for CCI-103F by a factor of approximately 1.2 (range: 1.0 to 1.65) [2]. Furthermore, oral pimonidazole has been successfully translated to clinical trials in localized prostate cancer patients, where it unveiled distinct staining patterns (diffuse, focal, comedo-like) correlated with adverse pathology and disease aggressiveness [3].

Oral Dosing Transient Hypoxia Hypoxic Fraction Clinical Translation

Correlation with [18F]FMISO PET Imaging: Pimonidazole as the Immunohistochemical Gold-Standard Reference

Pimonidazole immunohistochemistry serves as the ex vivo gold-standard reference for validating non-invasive hypoxia PET tracers such as [18F]FMISO. In human head and neck carcinoma xenografts, pixel-by-pixel analysis revealed moderate to strong correlations between [18F]FMISO autoradiography and pimonidazole signal intensity across five tumor lines, with r² values ranging from 0.91 to 0.99 [1]. Both markers can visualize treatment-induced changes in tumor hypoxia; however, the response to oxygenation-modifying interventions (e.g., carbogen breathing, vascular clamping) differs widely between xenograft tumor lines [2]. This variability underscores the necessity of direct immunohistochemical validation with pimonidazole when interpreting [18F]FMISO PET data.

PET Imaging Autoradiography Hypoxia Imaging Clinical Validation

Pimonidazole Application Scenarios: Where Quantitative Differentiation Drives Scientific Value


Preclinical Oncology: Differentiating Chronic from Transient Hypoxia Using Sequential Dual-Marker Protocols

Researchers requiring quantitative discrimination between chronic and transient hypoxic cell populations should employ pimonidazole as the first-time-point anchor in a sequential dual-marker protocol with EF5. Based on evidence that pimonidazole-positive cells are progressively lost over 24-96 hours while EF5 labels newly hypoxic cells [1], this approach enables calculation of hypoxic cell half-lives and turnover rates—critical parameters for understanding radiation resistance mechanisms. Pimonidazole is the preferred first marker due to its established stability of adducts and the extensive validation of its immunohistochemical detection across >800 publications [2].

Radiation Oncology Research: Quantifying Treatment-Induced Reoxygenation Kinetics

For studies measuring irradiation-induced changes in tumor oxygenation, pimonidazole administered pre-irradiation provides the essential baseline hypoxic fraction against which post-treatment markers (e.g., CCI-103F or EF5) are compared. As demonstrated in A549 xenograft models, the ~50% reduction in CCI-103F signal relative to pimonidazole directly quantifies the extent of reoxygenation occurring in the hours after irradiation [1]. This pre/post design requires pimonidazole's rapid clearance (plasma half-life 25 min in mice) and irreversible adduct formation to prevent signal contamination across time points [2].

Clinical Translational Studies: Non-Invasive Oral Hypoxia Mapping for Prognostic Biomarker Development

Investigators conducting clinical hypoxia studies in accessible tumor types (e.g., prostate, head and neck) should consider oral pimonidazole administration over single-injection alternatives. Oral dosing captures transiently hypoxic cells that single-bolus CCI-103F misses [1], and has been successfully implemented in prostate cancer clinical trials where pimonidazole staining patterns correlated with adverse pathology and cribriform morphology [2]. The water-soluble HCl salt formulation (116 mg/mL in saline) enables convenient oral or parenteral administration [3].

PET Tracer Development and Validation: Immunohistochemical Gold-Standard Reference

Any laboratory developing or validating novel hypoxia PET tracers (e.g., [18F]FMISO derivatives) requires pimonidazole immunohistochemistry as the ex vivo reference standard. Pixel-by-pixel correlations between autoradiography and pimonidazole staining achieve r² values of 0.91-0.99 across multiple tumor lines [1]. Pimonidazole's status as the most widely cited and validated exogenous hypoxia marker (>800 publications) [2] makes it the mandatory comparator for regulatory submissions and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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